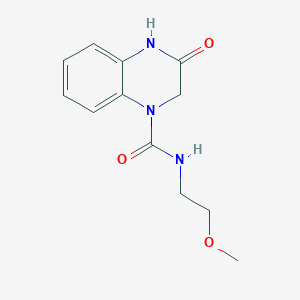

N-(2-methoxyethyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide

Description

N-(2-Methoxyethyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is a synthetic small molecule featuring a bicyclic quinoxaline scaffold with a 3-oxo-3,4-dihydroquinoxaline core and a 2-methoxyethyl carboxamide substituent. Its molecular formula is C₁₂H₁₃N₃O₃, with a molecular weight of 265.26 g/mol (calculated). The compound’s structure combines a planar aromatic system with a flexible methoxyethyl side chain, which may enhance solubility and modulate target interactions.

Properties

IUPAC Name |

N-(2-methoxyethyl)-3-oxo-2,4-dihydroquinoxaline-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-18-7-6-13-12(17)15-8-11(16)14-9-4-2-3-5-10(9)15/h2-5H,6-8H2,1H3,(H,13,17)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSCNBCEVUPADG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N1CC(=O)NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been found to interact withCyclin-dependent kinase 2

Mode of Action

It’s known that 2’-methoxyethyl modifications are commonly used in the development of synthetic oligonucleotides for controlling processes that affect disease. These modifications increase stability towards digestion.

Biochemical Pathways

It’s suggested that similar compounds may influence energy metabolism, phospholipid metabolism, and fatty acid metabolism.

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The quinoxaline and dihydroquinoline/quinolone carboxamide derivatives share key structural motifs but differ in substituents and bioactivity profiles. Below is a comparative analysis:

Note: HDAC6 = Histone deacetylase 6; IC₅₀ values for the target compound are inferred from structural analogs.

Key Structural and Functional Differences

Substituent Effects on Bioactivity :

- The 2-methoxyethyl group in the target compound likely enhances water solubility compared to bulkier substituents like adamantyl (compound 47) or tert-butyl (compound 17e), which improve target binding but reduce solubility .

- Hydroxamic acid (compound 17e) confers potent HDAC6 inhibition (IC₅₀ = 19 nM) due to zinc-binding capacity, a feature absent in the target compound .

Lipophilicity and Solubility: The target compound’s predicted logP (~2.5–3.0) is lower than that of pentyl- or phenylethyl-substituted analogs (e.g., compound 31: logP ~4.0), suggesting better aqueous solubility . The 4-ethyl substituent in the quinoxaline analog (compound in ) increases molecular weight but maintains moderate lipophilicity (logP = 2.52) .

Stereochemical Considerations: Unlike chiral analogs such as (-)-N3-(1-phenylethyl)-2-methyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (32) (), the target compound is likely achiral, simplifying synthesis and reducing enantiomer-specific toxicity risks .

Pharmacological Implications

- HDAC6 Inhibition : Compound 17e’s hydroxamic acid group is critical for enzymatic inhibition, whereas the target compound’s methoxyethyl group may favor allosteric modulation or protein-protein interaction disruption .

- Antiviral vs. Anticancer Activity : Adamantyl and pentyl groups (e.g., compound 47) correlate with antiviral activity, while phenylethyl substituents (compound 31) are linked to cytotoxicity in cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.